Ocaperidone

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

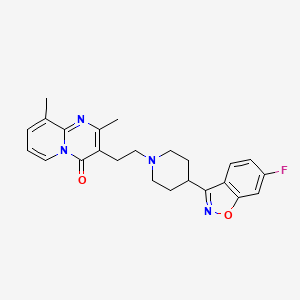

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQNEJILGNNOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156042 | |

| Record name | Ocaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129029-23-8 | |

| Record name | Ocaperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocaperidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocaperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ocaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ocaperidone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocaperidone (R 79598) is a potent benzisoxazole derivative with atypical antipsychotic properties. Its therapeutic efficacy is believed to stem from its high-affinity antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This guide provides a detailed examination of the molecular and cellular mechanisms of this compound, presenting quantitative binding data, outlining experimental methodologies for its characterization, and visualizing its core signaling pathways.

Core Mechanism of Action: Potent 5-HT2A and D2 Receptor Antagonism

This compound's primary pharmacological action is its potent and balanced antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2] Unlike some antipsychotics where serotonin receptor antagonism predominates, this compound displays equivalent potency for both receptor types.[1] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical neuroleptics.[1][2]

The antagonism at D2 receptors in the mesolimbic pathway is correlated with the reduction of positive symptoms, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, including the prefrontal cortex, which may alleviate negative and cognitive symptoms.

Receptor Binding Profile: Quantitative Analysis

This compound exhibits high affinity for a range of neurotransmitter receptors. The binding affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound for key receptors.

| Receptor Target | Ki (nM) |

| Serotonin 5-HT2A | 0.14 |

| α1-Adrenergic | 0.46 |

| Dopamine D2 | 0.75 |

| Histamine H1 | 1.6 |

| α2-Adrenergic | 5.4 |

Data sourced from Leysen et al. (1992).

Signaling Pathways

The antagonistic action of this compound at 5-HT2A and D2 receptors modulates downstream intracellular signaling cascades. Both are G protein-coupled receptors (GPCRs) that, when blocked, prevent the activation of their respective signaling pathways by endogenous ligands.

Dopamine D2 Receptor Antagonism Pathway

Dopamine D2 receptors are typically coupled to Gi/o G-proteins. Their activation by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels and influencing downstream protein kinase A (PKA) activity.

Caption: this compound's antagonism of the D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Antagonism Pathway

Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. Their activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound's antagonism at the 5-HT2A receptor blocks this cascade.

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following outlines a generalized methodology for a competitive radioligand binding assay, a cornerstone for determining binding affinities.

Competitive Radioligand Binding Assay Workflow

This assay measures the ability of this compound to displace a specific radiolabeled ligand from its receptor, allowing for the calculation of its binding affinity (Ki).

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Methodological Steps

-

Membrane Preparation: Tissues (e.g., rat striatum for D2 receptors, rat cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest are homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Incubation: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound). Tubes are also prepared to measure total binding (no competing ligand) and non-specific binding (an excess of a different unlabeled ligand). The plates are incubated to allow the binding to reach equilibrium.

-

Separation and Quantification: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding. After drying, scintillation fluid is added, and the radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.

Conclusion

This compound's mechanism of action is defined by its high-affinity antagonism at both serotonin 5-HT2A and dopamine D2 receptors. This dual activity, supported by quantitative in vitro binding data, positions it within the class of atypical antipsychotics. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and similar compounds in drug development. The visualization of its core signaling pathways offers a clear understanding of its molecular interactions and their potential therapeutic consequences.

References

- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ocaperidone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocaperidone (R 79598) is a potent benzisoxazole atypical antipsychotic agent developed by Janssen Pharmaceutica. It exhibits high affinity for both serotonin 5-HT2 and dopamine D2 receptors, a characteristic feature of many second-generation antipsychotics.[1][2] Despite demonstrating robust antipsychotic activity in preclinical and early clinical studies, its development was halted in Phase II trials due to an unfavorable side-effect profile, specifically the induction of extrapyramidal symptoms.[3] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was discovered and initially developed by Janssen Pharmaceutica in the late 1980s and early 1990s as part of their ongoing research into novel antipsychotic agents.[2] The development aimed to improve upon existing therapies for schizophrenia by targeting both dopaminergic and serotonergic systems. Following its initial development, the rights to this compound were licensed to the French laboratory Neuro3D, which was later acquired by the German company Evotec in 2007.[3]

Neuro3D conducted Phase II clinical trials to evaluate the efficacy and safety of this compound in patients with schizophrenia. One study, OCA-05, was an eight-week, double-blind, placebo-controlled trial with 127 patients, designed to assess the therapeutic efficacy of this compound at doses of 0.1-0.6 mg per day. While the trials demonstrated that this compound had significant antipsychotic effects, they also revealed an unacceptable level of extrapyramidal side effects, which ultimately led to the discontinuation of its development in 2010.

Synthesis of this compound

The synthesis of this compound is a convergent synthesis, which involves the preparation of two key intermediates that are then coupled in the final step. The two main precursors are 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

A common method for the synthesis of this intermediate is a "one-pot" reaction starting from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. This involves an oximation reaction with hydroxylamine hydrochloride, followed by a base-mediated cyclization to form the benzisoxazole ring system.

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol is adapted from patented methods for the synthesis of this key intermediate.

-

Materials:

-

4-(2,4-difluorobenzoyl)-piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (or another suitable inorganic base)

-

Methanol (or another suitable alcohol solvent)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Add potassium hydroxide to the reaction mixture.

-

Heat the mixture to reflux for 5-72 hours at a temperature of 40-45 °C.

-

After the reaction is complete, cool the mixture to 0-5 °C.

-

Slowly add concentrated hydrochloric acid to precipitate the product.

-

Maintain the temperature at 0-5 °C for 1-3 hours to ensure complete precipitation.

-

Filter the solid product, wash, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

-

Synthesis of 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Experimental Protocol: Synthesis of 3-(2-chloroethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Analogous Synthesis)

This is a general procedure based on the synthesis of similar pyrido[1,2-a]pyrimidin-4-one derivatives.

-

Materials:

-

A substituted 2-aminopyridine

-

An appropriate β-keto ester or lactone (e.g., 2-acetyl-γ-butyrolactone for the non-dimethylated analog)

-

A suitable acid or base catalyst

-

A halogenating agent (e.g., thionyl chloride for the chloro derivative, or a similar brominating agent)

-

-

Procedure:

-

Condense the substituted 2-aminopyridine with the β-keto ester or lactone under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

-

Introduce the ethyl group at the 3-position, which can be subsequently converted to the 2-hydroxyethyl derivative.

-

React the 3-(2-hydroxyethyl) derivative with a brominating agent (e.g., phosphorus tribromide or thionyl bromide) to yield 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Final Convergent Synthesis of this compound

The final step in the synthesis of this compound is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol: Final Synthesis of this compound

This protocol is based on the known synthesis of the structurally related drug, risperidone.

-

Materials:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

-

3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

-

Sodium carbonate (or another suitable base)

-

Potassium iodide (as a catalyst)

-

A suitable solvent (e.g., acetonitrile, isopropanol, or dimethylformamide)

-

-

Procedure:

-

Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the chosen solvent.

-

Add sodium carbonate and a catalytic amount of potassium iodide.

-

Add 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

The crude this compound can be precipitated by the addition of water or by concentrating the solvent.

-

The final product is purified by recrystallization from a suitable solvent or solvent mixture.

-

Caption: Convergent synthesis pathway of this compound.

Pharmacological Profile

This compound is a potent antagonist at several neurotransmitter receptors, which underlies its antipsychotic activity and its side-effect profile.

Receptor Binding Affinity

The in vitro receptor binding profile of this compound has been extensively studied, revealing high affinity for several key receptors implicated in the pathophysiology of schizophrenia.

| Receptor | Ki (nM) |

| Serotonin 5-HT2 | 0.14 |

| α1-Adrenergic | 0.46 |

| Dopamine D2 | 0.75 |

| Histamine H1 | 1.6 |

| α2-Adrenergic | 5.4 |

| Data sourced from Leysen et al. (1992) |

Mechanism of Action

The primary mechanism of action of this compound is believed to be its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its effects on the positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism may contribute to its effects on negative symptoms and a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Caption: this compound's primary mechanism of action.

Experimental Protocol: In Vitro Receptor Binding Assay (General Methodology)

This is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a specific receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2 receptors).

-

A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol).

-

This compound in a range of concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.

-

For total binding wells, only the radioligand and membranes are added.

-

For non-specific binding wells, the radioligand, membranes, and a high concentration of the competing non-labeled ligand are added.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Specific binding is calculated as the difference between total and non-specific binding.

-

The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Pharmacology

In vivo studies in animal models demonstrated that this compound is a potent antagonist of both dopamine and serotonin agonist-induced behaviors. For example, it was shown to be very effective in inhibiting apomorphine-induced stereotypy in rats, a common model for D2 receptor antagonism. The ratio of the dose required to induce catalepsy (a model for extrapyramidal side effects) to the dose required to inhibit apomorphine-induced behavior was higher for this compound than for haloperidol, suggesting a potentially better side-effect profile.

| In Vivo Effect (Rats) | ED50 (mg/kg) |

| Inhibition of Apomorphine-induced Behavior | 0.014 - 0.042 |

| Inhibition of Tryptamine-induced Behavior | 0.011 - 0.064 |

| Data sourced from Megens et al. (1992) |

Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (General Methodology)

This protocol describes a general workflow for assessing the in vivo efficacy of a potential antipsychotic drug in a rodent model.

Caption: General workflow for in vivo antipsychotic testing.

Conclusion

This compound is a potent atypical antipsychotic that showed significant promise in its early stages of development due to its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Its convergent synthesis is an efficient method for its production. However, the emergence of unacceptable extrapyramidal side effects in Phase II clinical trials led to the cessation of its development. The story of this compound serves as an important case study in drug development, highlighting the critical need to balance efficacy with a tolerable side-effect profile. The detailed synthetic and pharmacological data presented here can serve as a valuable resource for researchers working on the development of novel antipsychotic agents.

References

- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ocaperidone as a Serotonin 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocaperidone is a potent benzisoxazolyl piperidine derivative that exhibits high-affinity antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors. This dual antagonism is a hallmark of several atypical antipsychotic medications, highlighting this compound's potential therapeutic value in the management of psychiatric conditions such as schizophrenia. This technical guide provides a detailed examination of this compound's pharmacological profile, focusing on its interaction with the 5-HT2A receptor. It includes comprehensive quantitative data on its binding affinities, detailed experimental protocols for in vitro assays, and a visual representation of the relevant signaling pathway.

Quantitative Data: Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors and transporters has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in Table 1. This compound demonstrates the highest affinity for the serotonin 5-HT2A receptor.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor/Transporter | Ki (nM) |

| Serotonin 5-HT2A | 0.14 [1] |

| α1-Adrenergic | 0.46[1] |

| Dopamine D2 | 0.75[1] |

| Histamine H1 | 1.6[1] |

| α2-Adrenergic | 5.4[1] |

| Serotonin 5-HT2C | 13 |

| Dopamine D1 | 140 |

| Serotonin 5-HT1A | >1000 |

| Muscarinic M1 | >1000 |

| Dopamine Transporter | >1000 |

| Norepinephrine Transporter | >1000 |

| Serotonin Transporter | >1000 |

| Data derived from studies using rat brain tissue and cloned human receptors. |

In addition to its in vitro profile, the in vivo receptor occupancy of this compound has been determined in rats, with the results presented in Table 2.

Table 2: In Vivo Receptor Occupancy of this compound in Rats (ED50)

| Receptor | Brain Region | ED50 (mg/kg, i.v.) |

| Serotonin 5-HT2A | Frontal Cortex | 0.04 |

| Dopamine D2 | Striatum | 0.14 |

| Dopamine D2 | Nucleus Accumbens | 0.16 |

Experimental Protocols

In Vitro Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound for the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the serotonin 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Binding Control: 10 µM Spiperone or another suitable unlabeled 5-HT2A antagonist.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).

-

-

Binding Assay:

-

In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and each concentration of this compound.

-

Total Binding: Add membrane preparation, [3H]Ketanserin (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]Ketanserin, and a high concentration of the non-specific binding control.

-

Competition: Add membrane preparation, [3H]Ketanserin, and the desired concentration of this compound.

-

Incubate the plate at 37°C for 30-60 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the mean non-specific binding from the mean total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Serotonin-Induced Calcium Mobilization

This protocol describes a common functional assay to measure the antagonist activity of this compound at the 5-HT2A receptor.

Objective: To determine the IC50 of this compound in inhibiting serotonin-induced intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound, serially diluted.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader capable of kinetic measurements.

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Antagonist Incubation:

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of serotonin (typically the EC80 or EC50 concentration) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response induced by serotonin in the absence of the antagonist.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualization of Molecular Mechanisms

The following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathway of the 5-HT2A receptor, indicating the point of antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

References

The Structure-Activity Relationship of Ocaperidone: A Technical Guide for Drug Development Professionals

Introduction

Ocaperidone is a potent benzisoxazole derivative that has been investigated for its antipsychotic properties. As a multi-target agent, its clinical efficacy is believed to stem from its unique interactions with various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel antipsychotics with improved efficacy and reduced side-effect profiles. This technical guide provides an in-depth analysis of this compound's SAR, detailing its receptor binding profile, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound compared to the well-established antipsychotics, risperidone and haloperidol. This comparative data provides a valuable context for understanding this compound's pharmacological profile.

| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |

| Serotonin 5-HT2A | 0.14 | 0.12 | 120 |

| Dopamine D2 | 0.75 | 3.0 | 0.89 |

| α1-Adrenergic | 0.46 | 0.81 | - |

| Histamine H1 | 1.6 | 2.1 | - |

| α2-Adrenergic | 5.4 | 7.3 | - |

Core Structural Features and Putative SAR

The chemical structure of this compound, a 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals several key pharmacophoric elements that contribute to its receptor binding profile.

-

Benzisoxazole Moiety: This rigid bicyclic system is a cornerstone of the pharmacophore for high-affinity 5-HT2A receptor binding. The fluorine substitution at the 6-position is believed to enhance potency and may influence metabolic stability.

-

Piperidine Linker: The piperidine ring serves as a crucial linker between the benzisoxazole core and the ethyl-pyrimidinone moiety. The nature and length of this linker are critical for optimal positioning of the pharmacophoric elements within the receptor binding pockets.

-

Ethyl-Pyrimidinone Moiety: This part of the molecule is thought to contribute to the dopamine D2 receptor affinity. Modifications to this group would likely have a significant impact on the D2/5-HT2A affinity ratio, a key determinant of atypical antipsychotic activity.

Based on the SAR of related compounds, it can be hypothesized that:

-

Modifications to the substitution pattern on the benzisoxazole ring will likely modulate 5-HT2A affinity.

-

Alterations to the linker length and the substitution on the piperidine ring could impact both D2 and 5-HT2A affinities.

-

Changes to the pyrimidinone moiety are expected to primarily affect D2 receptor binding.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed protocols for the key receptor binding and functional assays.

In Vitro Radioligand Receptor Binding Assay: 5-HT2A and Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A and dopamine D2 receptors.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or dopamine D2 receptor.

-

Radioligands:

-

For 5-HT2A: [3H]Ketanserin or [3H]Spiperone.

-

For Dopamine D2: [3H]Spiperone or [3H]Raclopride.

-

-

Non-specific Binding Control:

-

For 5-HT2A: Mianserin (10 µM).

-

For Dopamine D2: Haloperidol (10 µM).

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.

-

Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

Cell membranes (typically 50-100 µg of protein per well).

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Dopamine D2 Receptor-Mediated cAMP Inhibition

Objective: To determine the functional activity (e.g., antagonist potency) of test compounds at the dopamine D2 receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Agonist: Quinpirole or dopamine.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compounds: this compound and its analogs.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified time.

-

Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate for a sufficient time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine its IC50 for inhibiting the agonist-induced effect. This will determine the antagonist potency of the compound.

Mandatory Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for this compound Characterization

Caption: General workflow for antipsychotic drug characterization.

Ocaperidone: A Technical Overview of Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocaperidone (R 79598) is a potent benzisoxazole antipsychotic agent that demonstrates high affinity for both serotonin 5-HT2 and dopamine D2 receptors.[1] While its development was discontinued after Phase II clinical trials due to an unfavorable side-effect profile, its unique pharmacological characteristics warrant a continued examination for research purposes.[2] This technical guide provides a comprehensive overview of the known pharmacokinetics and metabolism of this compound, drawing upon available preclinical data and leveraging information from the structurally similar and well-characterized antipsychotic, risperidone, to infer potential metabolic pathways and experimental methodologies.

Introduction

This compound is a benzisoxazole derivative, a class of atypical antipsychotics that includes the widely used drug risperidone.[3] Its mechanism of action involves the potent antagonism of central serotonin 5-HT2 and dopamine D2 receptors.[1] Preclinical studies demonstrated that this compound is a highly potent neuroleptic, with a rapid onset and long duration of action.[1] However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete toxicological and pharmacological assessment. Publicly available, detailed pharmacokinetic data for this compound is limited. Therefore, this guide will also present data from its structural analog, risperidone, to provide a predictive framework for the pharmacokinetic profile of this compound.

Pharmacokinetics

Preclinical Pharmacokinetic Profile of this compound

A study in dogs demonstrated that this compound has a rapid onset of action, occurring in less than 0.5 hours, and a long duration of action of 24 hours following oral administration. This suggests rapid absorption from the gastrointestinal tract and a relatively slow elimination rate.

Pharmacokinetics of Risperidone: A Structural Analog

Given the structural similarities between this compound and risperidone, the pharmacokinetic profile of risperidone can serve as a valuable reference. Risperidone is well-absorbed orally, with an absolute bioavailability of approximately 70%. It is extensively metabolized in the liver, primarily by cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4, to its active metabolite, 9-hydroxyrisperidone.

Table 1: Pharmacokinetic Parameters of Risperidone in Humans

| Parameter | Value | Reference |

| Bioavailability | ~70% | |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Volume of Distribution (Vd) | 1-2 L/kg | |

| Plasma Protein Binding | Risperidone: 90% 9-hydroxyrisperidone: 77% | |

| Elimination Half-Life (t1/2) | Risperidone (extensive metabolizers): ~3 hours Risperidone (poor metabolizers): ~20 hours 9-hydroxyrisperidone: ~21-30 hours | |

| Primary Metabolizing Enzymes | CYP2D6 (major), CYP3A4 (minor) |

Metabolism

The metabolism of this compound has not been explicitly detailed in the available literature. However, based on its benzisoxazole structure, it is highly probable that its metabolic pathways are similar to those of risperidone.

Proposed Metabolic Pathway of this compound

The primary metabolic pathway for risperidone is hydroxylation to 9-hydroxyrisperidone, a reaction catalyzed predominantly by CYP2D6. A similar hydroxylation reaction is anticipated for this compound. Other potential metabolic pathways for benzisoxazole derivatives include N-dealkylation, oxidation, and scission of the benzisoxazole ring.

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, standard methodologies used for other benzisoxazole antipsychotics like risperidone would be applicable.

In Vitro Metabolism Studies

-

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Incubation: this compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or with human liver microsomes.

-

Cofactor: The incubation mixture includes an NADPH-generating system to support CYP-mediated metabolism.

-

Analysis: Following incubation, the reaction is quenched, and the mixture is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the parent drug and identify and quantify any metabolites formed.

-

Inhibition Studies: To confirm the involvement of specific CYP enzymes, selective chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) are included in the incubation with human liver microsomes.

-

Caption: Experimental workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

-

Objective: To determine the ADME properties of this compound in a living organism.

-

Methodology:

-

Animal Model: Studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species.

-

Drug Administration: this compound is administered via various routes, including oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.).

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration. Urine and feces may also be collected to assess excretion pathways.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

-

Conclusion

While specific pharmacokinetic and metabolism data for this compound are scarce in the public domain, its structural similarity to risperidone provides a strong basis for predicting its ADME properties. It is anticipated that this compound is well-absorbed orally and undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and to a lesser extent by CYP3A4. The experimental protocols outlined in this guide provide a framework for future research aimed at fully characterizing the pharmacokinetic and metabolic profile of this potent neuroleptic agent. Such studies are essential for a comprehensive understanding of its pharmacology and toxicology.

References

Ocaperidone Receptor Binding Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ocaperidone is a second-generation (atypical) antipsychotic that exhibits a distinct pharmacological profile. Like other drugs in its class, its therapeutic efficacy is believed to be mediated primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is a key determinant of the drug's efficacy in treating the positive and negative symptoms of schizophrenia, as well as its side effect profile, particularly concerning extrapyramidal symptoms (EPS). A thorough understanding of this compound's interaction with these and other CNS receptors is paramount for its rational use and for the development of novel therapeutic agents. This guide synthesizes the available data on its receptor binding profile.

Receptor Binding Affinity of this compound

The binding affinity of this compound for a variety of neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The data consistently demonstrate a high affinity for the serotonin 5-HT2A receptor and a potent affinity for the dopamine D2 receptor. Notably, this compound also interacts with other receptors, which may contribute to its overall pharmacological effect and side-effect profile.

Table 1: In Vitro Receptor Binding Profile of this compound

The following table summarizes the equilibrium dissociation constants (Ki) of this compound for various human and rat receptors. Lower Ki values are indicative of higher binding affinity.

| Receptor | Tissue/Cell Source | Radioligand | Ki (nM) | Reference |

| Serotonin 5-HT2A | Rat Frontal Cortex | [3H]ketanserin | 0.14 | [1] |

| Dopamine D2 | Rat Striatum | [3H]spiperone | 0.75 | [1] |

| Adrenergic α1 | Rat Forebrain | [3H]prazosin | 0.46 | [1] |

| Histamine H1 | Guinea Pig Cerebellum | [3H]pyrilamine | 1.6 | [1] |

| Adrenergic α2 | Rat Forebrain | [3H]idazoxan | 5.4 | [1] |

This table presents a selection of key binding affinities. For a more comprehensive list, please refer to the primary literature.

Receptor Binding Kinetics: Association and Dissociation Rates

The therapeutic action of a drug is not solely determined by its affinity (a thermodynamic parameter) but also by its binding kinetics (the rates of association and dissociation). The association rate constant (k_on) describes how quickly a drug binds to its receptor, while the dissociation rate constant (k_off) describes how long it remains bound. For antipsychotics, a faster k_off from the D2 receptor has been hypothesized to contribute to a lower incidence of EPS.

Despite a thorough review of the scientific literature, specific experimental data for the association (k_on) and dissociation (k_off) rates of this compound at the dopamine D2 and serotonin 5-HT2A receptors are not publicly available. This represents a significant data gap in the complete characterization of this compound's receptor binding kinetics. Future research focusing on determining these kinetic parameters would provide valuable insights into its mechanism of action and clinical profile.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki) and kinetics (k_on, k_off) is typically achieved through radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.

Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactively labeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ("cold") test compound, such as this compound. By measuring the concentration of the test compound required to inhibit a certain percentage (typically 50%) of the radioligand binding (the IC50 value), the inhibitory constant (Ki) of the test compound can be calculated.

Generalized Protocol for a Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor and ligand pair.

Materials:

-

Receptor Source: Cell membranes prepared from tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: Unlabeled this compound at various concentrations.

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Workflow:

Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands and resuspend in the assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known competing ligand).

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks the downstream signaling that would normally be initiated by the endogenous ligands, dopamine and serotonin.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors. This compound, by blocking the D2 receptor, prevents this inhibitory signaling cascade.

Dopamine D2 receptor signaling pathway antagonism by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 family of G proteins. Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This compound acts as an antagonist at this receptor, preventing serotonin from initiating this signaling cascade.

Serotonin 5-HT2A receptor signaling pathway antagonism by this compound.

Conclusion and Future Directions

This compound is a potent antipsychotic with a well-defined in vitro receptor binding profile, characterized by high affinity for serotonin 5-HT2A and dopamine D2 receptors. The methodologies for determining these binding affinities are well-established and provide a robust framework for the characterization of novel compounds. However, a critical gap in the current understanding of this compound's pharmacology is the lack of publicly available data on its receptor binding kinetics, specifically its association and dissociation rates. Future research should prioritize the determination of these kinetic parameters to provide a more complete picture of this compound's dynamic interaction with its targets. Such data will not only enhance our understanding of this compound's mechanism of action but also inform the design and development of next-generation antipsychotics with improved efficacy and safety profiles.

References

Ocaperidone Enantiomers: A Technical Guide to Biological Activity and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocaperidone is a benzisoxazole derivative that has been investigated for its antipsychotic properties. Like other atypical antipsychotics, its therapeutic effects are believed to be mediated through a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] As a chiral molecule, this compound exists as two enantiomers, (+)-ocaperidone and (-)-ocaperidone. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their binding affinities, functional activities, and metabolic profiles.[3] Therefore, a thorough understanding of the individual contributions of each this compound enantiomer to the overall pharmacological profile of the racemate is crucial for optimizing its therapeutic potential and minimizing adverse effects.

This technical guide summarizes the known receptor binding profile of racemic this compound, provides detailed experimental protocols for the separation and characterization of its enantiomers, and visualizes the key signaling pathways associated with its primary molecular targets.

Data Presentation: Receptor Binding Profile of Racemic this compound

The following table summarizes the in vitro receptor binding affinities (Ki values) of racemic this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT2A | 0.14 | [1] |

| Alpha-1 Adrenergic | 0.46 | [1] |

| Dopamine D2 | 0.75 | |

| Histamine H1 | 1.6 | |

| Alpha-2 Adrenergic | 5.4 |

Experimental Protocols

A critical step in understanding the pharmacology of this compound's enantiomers is their separation and individual characterization.

Enantiomeric Separation of this compound

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the separation of enantiomers.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for the separation of benzisoxazole derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio of these solvents needs to be determined empirically to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 280 nm).

-

Procedure:

-

Dissolve a sample of racemic this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector. The two enantiomers should appear as distinct peaks with different retention times.

-

Collect the fractions corresponding to each peak for subsequent biological evaluation.

-

-

Confirmation of Enantiomeric Purity: The enantiomeric excess (e.e.) of the separated fractions should be determined using analytical chiral HPLC to ensure high purity before proceeding with biological assays.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of each enantiomer for its target receptors.

a) Dopamine D2 Receptor Binding Assay

-

Source of Receptors: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound ((+)-ocaperidone, (-)-ocaperidone, or racemic this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

b) Serotonin 5-HT2A Receptor Binding Assay

-

Source of Receptors: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor source and radioligand. Non-specific binding can be determined using a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM M100907).

c) Alpha-1 Adrenergic Receptor Binding Assay

-

Source of Receptors: Membranes from tissues with high expression of α1-adrenergic receptors (e.g., rat liver or brain cortex) or cells stably expressing the human α1A, α1B, or α1D subtypes.

-

Radioligand: [³H]-Prazosin (a selective α1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5.

-

Procedure: The procedure is similar to the other binding assays. Non-specific binding is determined in the presence of a high concentration of a non-labeled α1 antagonist (e.g., 10 µM phentolamine).

Functional Assays

Functional assays are essential to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at their target receptors.

a) Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

-

Principle: The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of the test compound ((+)-ocaperidone, (-)-ocaperidone, or racemic this compound).

-

Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) and a D2 receptor agonist (e.g., dopamine or quinpirole).

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

For antagonist activity, the ability of the this compound enantiomers to reverse the agonist-induced inhibition of cAMP production is measured.

-

b) Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

-

Principle: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

-

Cell Line: U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

-

Add varying concentrations of the test compound to the cells.

-

For antagonist activity, pre-incubate the cells with the test compound before adding a 5-HT2A agonist (e.g., serotonin).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

c) Alpha-1 Adrenergic Receptor Functional Assay (IP1 Accumulation)

-

Principle: Alpha-1 adrenergic receptors are also Gq/11-coupled. Their activation leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

-

Cell Line: HEK293 cells stably expressing the desired human α1-adrenergic receptor subtype.

-

Procedure:

-

Culture cells in a 96-well plate.

-

Pre-treat cells with LiCl to inhibit the degradation of IP1.

-

Add varying concentrations of the test compound. For antagonist activity, pre-incubate with the test compound before adding an α1 agonist (e.g., phenylephrine).

-

After incubation, lyse the cells and measure IP1 accumulation using a commercially available HTRF kit (e.g., IP-One HTRF assay).

-

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades associated with the receptors targeted by this compound.

Caption: Primary signaling pathways of this compound's target receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for the chiral separation and biological characterization of this compound enantiomers.

Caption: Workflow for enantiomer separation and characterization.

Conclusion

While the complete pharmacological profiles of the individual enantiomers of this compound remain to be fully elucidated in publicly available literature, the established activity of the racemic mixture at key neurotransmitter receptors highlights its potential as an antipsychotic agent. The experimental protocols detailed in this guide provide a robust framework for the separation and comprehensive in vitro characterization of (+)- and (-)-ocaperidone. Such studies are indispensable for a deeper understanding of the structure-activity relationships of this compound and for the potential development of an enantiomerically pure drug with an optimized therapeutic index. The provided signaling pathway diagrams offer a visual representation of the downstream consequences of receptor interaction, which is fundamental to understanding the mechanism of action of this compound. Future research focused on the stereoselective pharmacology of this compound will be invaluable to the field of neuropsychopharmacology.

References

- 1. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the new potent neuroleptic this compound (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Early-Stage In-Vitro Studies of Ocaperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocaperidone is a benzisoxazole derivative that has been investigated for its potential as an antipsychotic agent. Its mechanism of action is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the early-stage in-vitro studies that have characterized the pharmacological profile of this compound. The information is compiled from seminal research and is intended to serve as a detailed resource for professionals in the field of drug development.

Core Pharmacology: Receptor Binding Profile

The foundational in-vitro characterization of this compound involved a series of radioligand binding assays to determine its affinity for a wide range of neurotransmitter receptors. These studies were crucial in establishing its primary targets and selectivity profile.

Quantitative Data: Receptor Binding Affinities of this compound

The binding affinities of this compound for various receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand, is a key measure of binding affinity. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Serotonin 5-HT2A | [3H]ketanserin | Rat frontal cortex | 0.14 | [1] |

| Dopamine D2 | [3H]spiperone | Rat striatum | 0.75 | [1] |

| α1-Adrenergic | [3H]prazosin | Rat cortex | 0.46 | [1] |

| Histamine H1 | [3H]pyrilamine | Guinea pig cerebellum | 1.6 | [1] |

| α2-Adrenergic | [3H]rauwolscine | Rat cortex | 5.4 | [1] |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat hippocampus | >1000 | |

| Dopamine D1 | [3H]SCH 23390 | Rat striatum | >1000 | |

| Muscarinic M1 | [3H]pirenzepine | Rat cortex | >1000 |

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation:

-

Specific brain regions from rats (e.g., frontal cortex for 5-HT2A, striatum for D2) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-labeled competing ligand.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In-Vitro Functional Assays (General Methodology)

Objective: To determine the functional potency (e.g., IC50) of this compound in inhibiting the signaling of dopamine D2 and serotonin 5-HT2A receptors.

Example Protocol: Calcium Mobilization Assay (for Gq-coupled 5-HT2A receptors)

-

Cell Culture:

-

A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor is cultured in appropriate media.

-

-

Cell Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

-

Assay Procedure:

-

The loaded cells are exposed to varying concentrations of this compound.

-

After a pre-incubation period, the cells are stimulated with a known agonist of the 5-HT2A receptor (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

-

Data Analysis:

-

The inhibitory effect of this compound on the agonist-induced calcium signal is quantified.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by fitting the data to a dose-response curve.

-

Example Protocol: cAMP Assay (for Gi-coupled D2 receptors)

-

Cell Culture:

-

A cell line (e.g., CHO) stably expressing the human dopamine D2 receptor is used.

-

-

Assay Procedure:

-

Cells are pre-treated with varying concentrations of this compound.

-

Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.

-

Simultaneously, the cells are treated with a D2 receptor agonist (e.g., quinpirole) to inhibit the forskolin-induced cAMP production.

-

The level of intracellular cAMP is measured using a suitable assay kit (e.g., HTRF, ELISA, or a reporter gene assay).

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is measured.

-

The IC50 value for the antagonistic effect of this compound is calculated.

-

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the in-vitro characterization of this compound, the following diagrams are provided.

References

The Neurochemical Profile of Ocaperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocaperidone is a benzisoxazole derivative that has been investigated for its antipsychotic properties. Like other atypical antipsychotics, its therapeutic effects are believed to be mediated by its potent and selective antagonism of various neurotransmitter receptors in the central nervous system. This technical guide provides an in-depth overview of the neurochemical effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Although development was discontinued due to unfavorable side effects in clinical trials, the preclinical data on this compound remains a valuable reference for understanding the structure-activity relationships of benzisoxazole antipsychotics.

Data Presentation

The neurochemical profile of this compound is characterized by its high affinity for serotonin type 2 (5-HT2) and dopamine D2 receptors. The following tables summarize the in vitro receptor binding affinities and in vivo receptor occupancy of this compound, providing a quantitative basis for its pharmacological activity.

Table 1: In Vitro Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.14 | [1][2] |

| Dopamine D2 | 0.75 | [1][2] |

| α1-Adrenergic | 0.46 | [1] |

| Histamine H1 | 1.6 | |

| α2-Adrenergic | 5.4 |

Table 2: In Vivo Receptor Occupancy of this compound in Rats

This table shows the median effective dose (ED50) of this compound required to occupy 50% of the target receptors in specific brain regions of rats.

| Receptor | Brain Region | ED50 (mg/kg) | Reference |

| 5-HT2A | Frontal Cortex | 0.04 | |

| Dopamine D2 | Striatum | 0.14 - 0.16 | |

| Dopamine D2 | Nucleus Accumbens | 0.14 - 0.16 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the neurochemical effects of this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation:

-

Specific brain regions from rats (e.g., frontal cortex for 5-HT2A, striatum for D2) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors) at a fixed concentration.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Receptor Occupancy Studies

Objective: To determine the in vivo potency (ED50) of this compound in occupying 5-HT2A and D2 receptors in the rat brain.

General Protocol:

-

Animal Dosing:

-

Groups of rats are administered various doses of this compound, typically via subcutaneous or intraperitoneal injection.

-

A control group receives the vehicle solution.

-

-

Radiotracer Administration:

-

At a predetermined time after this compound administration (to allow for drug distribution to the brain), a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]spiperone for both D2 and 5-HT2A receptors) is administered intravenously.

-

-

Tissue Collection and Preparation:

-

After a specific time to allow for the radiotracer to bind to the receptors, the animals are euthanized.

-

The brains are rapidly removed and dissected to isolate specific regions of interest (e.g., frontal cortex, striatum, nucleus accumbens).

-

The radioactivity in each brain region is measured.

-

-

Data Analysis:

-